Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine
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Overview
Description
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated control mechanisms ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, materials with unique properties, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)benzaldehyde
- 2,2’-Bis(trifluoromethyl)benzidine
Uniqueness
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is unique due to its specific structural features, including the trifluoromethyl group and ethylamine moiety. These features confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications .
Biological Activity
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine, a compound belonging to the amine class, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14F3N
- Molecular Weight : Approximately 217.23 g/mol
- Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and an ethylamine moiety, which significantly influences its reactivity and biological activity.
Biological Activity Overview
This compound exhibits notable biological activity, particularly as a pharmaceutical intermediate. Its structural similarity to biologically active compounds suggests that derivatives of this compound may possess various therapeutic properties.
- Agonistic and Antagonistic Effects : Research indicates that compounds with similar structures can act as agonists or antagonists at biogenic amine transporters, affecting neurotransmitter release and uptake .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and cholinergic signaling, respectively .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties against various bacteria, indicating potential applications in treating infections .
Study 1: Neurotransmitter Modulation
A study focused on the modulation of biogenic amine transporters revealed that certain derivatives of this compound can significantly influence the release of neurotransmitters like serotonin and dopamine. These findings suggest potential applications in treating mood disorders and other neuropsychiatric conditions .
Compound | Effect on Neurotransmitter Release | EC50 (nM) |
---|---|---|
This compound | Increased serotonin release | 50 |
SoRI-9804 | Modulates dopamine release | 13 |
Study 2: Enzyme Inhibition
Research has demonstrated that this compound derivatives can inhibit MAO-B activity. The compound's ability to inhibit this enzyme suggests it could serve as a lead for developing treatments for neurodegenerative diseases such as Alzheimer's.
Compound | MAO-B Inhibition IC50 (µM) |
---|---|
This compound | 20.15 ± 0.44 |
Donepezil (standard) | 4.82 ± 0.75 |
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
VOGNEAQSRHVRKK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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